molecular formula C30H62 B1357187 Triacontane-d62 CAS No. 93952-07-9

Triacontane-d62

Cat. No.: B1357187
CAS No.: 93952-07-9
M. Wt: 485.2 g/mol
InChI Key: JXTPJDDICSTXJX-NHHWXLSESA-N
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Description

Triacontane-d62: is a deuterium-labeled version of triacontane, a long-chain alkane with the molecular formula C30D62 . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable for various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Triacontane-d62 is synthesized by replacing the hydrogen atoms in triacontane with deuterium atoms. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity. The linear formula for this compound is CD3(CD2)28CD3 .

Industrial Production Methods: : Industrial production of this compound involves the use of specialized equipment and techniques to achieve high isotopic purity. The compound is often produced in small quantities due to its specific applications in research and development .

Chemical Reactions Analysis

Types of Reactions: : Triacontane-d62, like other long-chain alkanes, can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2), light or heat as catalysts

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Shorter-chain alkanes

    Substitution: Haloalkanes

Scientific Research Applications

Environmental Science

Bioremediation Studies
Triacontane-d62 is frequently utilized as a tracer in bioremediation studies. Its isotopic labeling allows researchers to track the degradation of hydrocarbons in contaminated environments. For instance, in a study focusing on the degradation of total petroleum hydrocarbons (TPH), this compound was used to monitor the microbial breakdown of these compounds over time. The results indicated significant degradation rates when biostimulation techniques were applied, showcasing the compound's effectiveness in evaluating bioremediation processes .

Soil Microcosm Experiments
In soil microcosm experiments aimed at assessing the impact of various treatments on hydrocarbon degradation, this compound served as a standard for quantifying n-alkanes. The study demonstrated how different biostimulation and bioaugmentation treatments influenced the concentration of n-alkanes, including this compound, highlighting its role in understanding soil microbial dynamics and pollutant degradation .

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)
this compound is extensively used as an internal standard in GC-MS analyses. Its stable isotopic nature allows for accurate quantification of hydrocarbons in complex mixtures. In a specific protocol for extracting cuticular hydrocarbons from ants, this compound was employed to ensure precision in measuring CHC profiles. The use of this compound facilitated the identification of various peaks corresponding to ant-derived hydrocarbons, thereby enhancing the reliability of the chromatographic data .

Calibration Standards
As a certified reference material, this compound is utilized for calibrating analytical instruments to ensure accuracy and consistency in measurements. Its known concentration and behavior under analytical conditions make it an essential component in developing reliable methodologies for hydrocarbon analysis .

Biological Research

Proteomics Research
In proteomics, this compound is used as a biochemical marker to study lipid interactions and membrane dynamics. By incorporating this isotopic variant into experimental designs, researchers can investigate the effects of lipid composition on cellular processes and signaling pathways . This application underscores the compound's versatility beyond environmental sciences and analytical chemistry.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Environmental ScienceBioremediation studiesEffective tracer for monitoring TPH degradation
Soil microcosm experimentsInsights into microbial dynamics and pollutant degradation
Analytical ChemistryGC-MS internal standardEnhanced accuracy in quantifying hydrocarbons
Calibration standardsEnsured reliability in analytical measurements
Biological ResearchProteomics researchInvestigated lipid interactions and membrane dynamics

Mechanism of Action

The mechanism of action of triacontane-d62 is primarily related to its isotopic labeling. The incorporation of deuterium atoms affects the compound’s physical and chemical properties, such as its stability and reactivity. This makes it a valuable tool for studying reaction mechanisms and metabolic pathways. Deuterium-labeled compounds are often used as tracers in various biochemical and pharmacological studies to track the movement and transformation of molecules within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Triacontane-d62 is unique due to its long carbon chain and high degree of deuterium labeling. This makes it particularly useful for studying the behavior of long-chain hydrocarbons and their interactions in various chemical and biological systems. Its high isotopic purity and stability also make it a preferred choice for precise analytical applications .

Biological Activity

Triacontane-d62, also known as nn-Triacontane-d62, is a deuterium-labeled alkane with the molecular formula C30D62C_{30}D_{62}. This compound is used in various biological and chemical research applications, particularly in studies involving lipid metabolism, cellular processes, and as a standard in gas chromatography.

Cellular Processes

This compound has been shown to influence several cellular processes , including:

  • Cell Signaling Pathways : The incorporation of this compound into cellular membranes can affect the fluidity and functionality of lipid bilayers, thereby influencing signal transduction mechanisms.
  • Gene Expression : Studies indicate that alkanes like this compound can modulate gene expression related to lipid metabolism and other metabolic pathways .
  • Cellular Metabolism : The compound is involved in metabolic pathways that utilize long-chain hydrocarbons, which can impact energy storage and utilization in cells.

Case Studies

  • Ant Behavioral Studies :
    A study utilized this compound to analyze the cuticular hydrocarbon profiles of socially parasitic ants. The research demonstrated how ants could disguise their chemical signatures using isotopically labeled hydrocarbons, enhancing their survival by avoiding detection by host species .
  • Cigarette Smoke Analysis :
    This compound was employed as an internal standard in the analysis of high molecular weight hydrocarbons in cigarette smoke. The study confirmed that the extraction efficiency of the compound was nearly 100%, providing reliable data for correlating smoke constituents with particulate matter yields .
  • Oil Spill Characterization :
    In environmental studies, this compound has been used to trace hydrocarbons in oil spills. Its isotopic labeling allows researchers to differentiate between natural and anthropogenic sources of hydrocarbons in contaminated environments .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC30D62C_{30}D_{62}
Molecular Weight485.20 g/mol
CAS Number93952-07-9
Physical StateLiquid at room temperature

Table 2: Applications of this compound in Research

Application AreaDescription
Lipid MetabolismModulates lipid composition and cellular functions
Chemical AnalysisUsed as an internal standard for GC/MS analysis
Behavioral EcologyStudies on chemical signaling in social insects

Q & A

Basic Research Questions

Q. What is the role of Triacontane-d62 in analytical chemistry, and how is it validated as an internal standard for hydrocarbon quantification?

  • Methodological Answer : this compound is a deuterated alkane used as a surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) to quantify hydrocarbons in environmental samples (e.g., sediments, oils). Its deuterium substitution minimizes isotopic interference with target analytes. Validation involves spiking samples with known concentrations of this compound and calculating recovery rates (ideally 70–120%) to assess extraction efficiency and matrix effects .

Q. How should researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store this compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or contamination. Pre-weigh aliquots to avoid repeated exposure to ambient conditions. Stability testing via periodic GC-MS analysis (monitoring for degradation products like oxidized alkanes) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Although classified as non-hazardous under GHS, use standard laboratory PPE (gloves, safety goggles) to avoid skin/eye contact. Avoid dust formation via controlled weighing in fume hoods. In case of accidental exposure, rinse skin with soap/water or eyes with water for 15 minutes. Dispose of waste via non-hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize the recovery efficiency of this compound in complex matrices (e.g., oil-contaminated sediments)?

  • Methodological Answer : Matrix complexity (e.g., high lipid content) can reduce recovery. Optimize extraction by:

  • Using accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) at 100°C.
  • Adding cleanup steps (e.g., silica gel chromatography) to remove interfering compounds.
  • Validating with parallel spike-recovery experiments using this compound and comparing against certified reference materials .

Q. How do researchers address inconsistencies in deuterium distribution when synthesizing this compound for isotopic labeling studies?

  • Methodological Answer : Variations in deuterium incorporation (e.g., incomplete deuteration at specific carbon positions) can skew isotopic purity. Mitigate this by:

  • Conducting nuclear magnetic resonance (NMR) spectroscopy to verify deuteration levels (>98% purity).
  • Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C30D62).
  • Collaborating with specialized isotope suppliers to ensure batch-to-batch consistency .

Q. What experimental designs are effective for studying this compound’s behavior in environmental fate and transport models?

  • Methodological Answer : Use microcosm experiments to simulate environmental conditions:

  • Spike this compound into soil/water systems under controlled temperature/pH.
  • Track degradation via GC-MS over time, comparing against non-deuterated Triacontane (C30H62) to isolate isotopic effects.
  • Model partitioning coefficients (e.g., log KOW) to predict bioavailability and persistence .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in safety classifications of this compound across regulatory frameworks?

  • Critical Analysis : While the EU’s CLP Regulation (1272/2008) classifies this compound as non-hazardous, some SDSs recommend PPE due to generic hydrocarbon risks (e.g., dust inhalation). Resolve contradictions by:

  • Reviewing toxicological data (e.g., LD50/LC50 absent for this compound).
  • Adhering to institution-specific risk assessments and OSHA guidelines for hydrocarbon handling .

Q. What statistical approaches are recommended for interpreting this compound recovery data with high variability?

  • Methodological Answer : Apply robust regression models (e.g., weighted least squares) to account for heteroscedasticity in recovery rates. Use ANOVA to compare recovery across matrices, followed by Tukey’s HSD test for pairwise differences. Report confidence intervals (95%) to quantify uncertainty .

Q. Research Design and Limitations

Q. What are the limitations of using this compound as a biomarker in petroleum hydrocarbon studies?

  • Critical Analysis :

  • Co-elution with non-target alkanes in GC-MS requires advanced peak deconvolution software.
  • Limited applicability to high-molecular-weight hydrocarbons (>C30).
  • Potential isotopic exchange in anaerobic environments, necessitating stability tests under study-specific conditions .

Q. How can researchers integrate this compound into multi-isotope tracer studies to track hydrocarbon degradation pathways?

  • Methodological Answer : Combine with 13C-labeled compounds and compound-specific isotope analysis (CSIA) to differentiate biotic/abiotic degradation. Use dual-isotope plots (δ2H vs. δ13C) to identify enzymatic pathways (e.g., aerobic vs. anaerobic oxidation) .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTPJDDICSTXJX-NHHWXLSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583745
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-07-9
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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